![molecular formula C16H25NO3 B5366765 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as CXM, is a bicyclic amino acid that has shown potential in scientific research applications.
Mecanismo De Acción
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, as well as in human clinical trials. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory effects in other parts of the body, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is its selectivity for GlyT1, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which limits its effectiveness in vivo. In addition, this compound is not orally bioavailable, which makes it difficult to administer in clinical settings.
Direcciones Futuras
Future research on 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid could focus on developing more potent and selective inhibitors of GlyT1, as well as exploring the potential of this compound in the treatment of other neurological and inflammatory diseases. In addition, research could investigate the potential of this compound as a tool for studying the role of NMDA receptors and glycine in synaptic plasticity and cognitive function.
Métodos De Síntesis
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclohexene with hydrobromic acid to form cyclohexylbromide. This is then reacted with sodium azide to form cyclohexyl azide, which is then reduced with hydrogen gas over a palladium catalyst to form cyclohexylamine. The final step involves the reaction of cyclohexylamine with 2-bromobicyclo[2.2.1]hept-5-en-2-one to form this compound.
Aplicaciones Científicas De Investigación
3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glycine transporter GlyT1, which plays a role in regulating the activity of NMDA receptors in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(cyclohexylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-15(17-9-10-4-2-1-3-5-10)13-11-6-7-12(8-11)14(13)16(19)20/h10-14H,1-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBSKFHBNRYZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
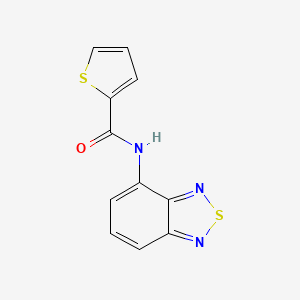
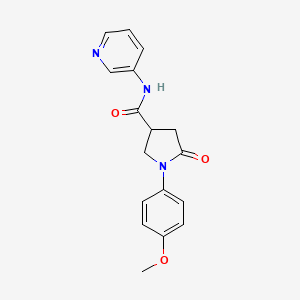

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
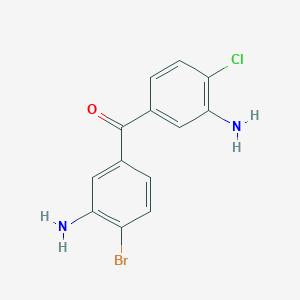
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
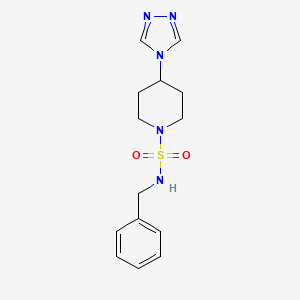

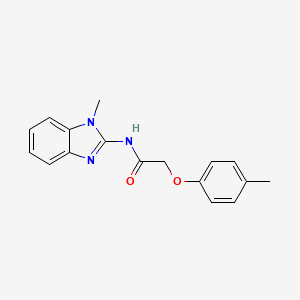
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)